molecular formula C7H7NO4 B11818390 methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate

methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate

Cat. No.: B11818390
M. Wt: 169.13 g/mol
InChI Key: CGWRZJWTMUKLOX-BAQGIRSFSA-N
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Description

Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate is a chemical compound with the molecular formula C7H7NO4 It is a derivative of furan, a heterocyclic organic compound, and features a hydroxyimino group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The furan ring provides a stable scaffold that can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(nitrosomethyl)furan-3-carboxylate
  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate

Uniqueness

Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate

InChI

InChI=1S/C7H7NO4/c1-11-7(9)5-2-6(3-8-10)12-4-5/h2-4,10H,1H3/b8-3-

InChI Key

CGWRZJWTMUKLOX-BAQGIRSFSA-N

Isomeric SMILES

COC(=O)C1=COC(=C1)/C=N\O

Canonical SMILES

COC(=O)C1=COC(=C1)C=NO

Origin of Product

United States

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